Mulberroside A
Mulberroside A
Cis-Mulberroside A is a glycoside and a stilbenoid.
Mulberroside A is a natural product found in Morus lhou, Veratrum dahuricum, and other organisms with data available.
Mulberroside A is a natural product found in Morus lhou, Veratrum dahuricum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
102841-42-9
VCID:
VC0536453
InChI:
InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
SMILES:
O[C@H]1[C@H](OC2=CC=C(/C=C/C3=CC(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=CC(O)=C3)C(O)=C2)O[C@H](CO)[C@@H](O)[C@@H]1O
Molecular Formula:
C26H32O14
Molecular Weight:
568.5 g/mol
Mulberroside A
CAS No.: 102841-42-9
Cat. No.: VC0536453
Molecular Formula: C26H32O14
Molecular Weight: 568.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Cis-Mulberroside A is a glycoside and a stilbenoid. Mulberroside A is a natural product found in Morus lhou, Veratrum dahuricum, and other organisms with data available. |
|---|---|
| CAS No. | 102841-42-9 |
| Molecular Formula | C26H32O14 |
| Molecular Weight | 568.5 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
| Standard InChI Key | HPSWAEGGWLOOKT-VUNDNAJOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
| SMILES | O[C@H]1[C@H](OC2=CC=C(/C=C/C3=CC(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=CC(O)=C3)C(O)=C2)O[C@H](CO)[C@@H](O)[C@@H]1O |
| Canonical SMILES | C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator